

# EAD1 compound structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EAD1	
Cat. No.:	B15582443	Get Quote

#### **EAD1: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **EAD1**, a potent autophagy inhibitor with significant potential in cancer research. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

### **Compound Structure and Chemical Properties**

**EAD1** is a synthetic compound developed as a potent inhibitor of autophagy. It is structurally a chloroquine analog incorporating a substituted triazole moiety.[1]

Table 1: Chemical Identifiers and Molecular Properties of **EAD1** 



Property	Value	Reference
IUPAC Name	Not available in search results.	
CAS Number	1644388-26-0 (free base)	[2]
Molecular Formula	C26H28Cl2F3N7O2	[3]
Molecular Weight	598.45 g/mol	[3]
SMILES	Not available in search results.	

Table 2: Physicochemical Properties of EAD1

Property	Value	Reference
Solubility (in vitro)	DMSO: 100 mg/mL (167.09 mM)	[3]
Water: 100 mg/mL (167.09 mM)	[3]	
Ethanol: 100 mg/mL (167.09 mM)	[3]	_
Storage	Powder: -20°C for 3 years; 4°C for 2 years	[2]
In solvent: -80°C for 6 months; -20°C for 1 month	[2]	

## **Biological Activity and Mechanism of Action**

**EAD1** is a potent autophagy inhibitor, demonstrating significantly greater potency than chloroquine (CQ) and hydroxychloroquine (HCQ).[1] Its primary mechanism of action involves the inhibition of the autophagy pathway, which leads to the accumulation of autophagosomes and the induction of apoptosis in cancer cells.[1][4]

Table 3: Biological Activity of **EAD1** 



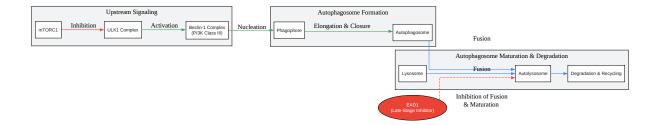
Parameter	Cell Line	Value	Reference
IC <sub>50</sub> (Autophagy Inhibition)	BxPC3	5.8 μΜ	[2][3]
IC₅₀ (Antiproliferative)	H460	11 μΜ	[5]
HCC827	7.6 μΜ	[5]	
BxPC3	5.8 μΜ	[5]	_

**EAD1**'s inhibition of autophagy is evidenced by the cellular accumulation of LC3-II and p62, key proteins associated with autophagosomes.[1][6] This disruption of the cellular degradation and recycling process ultimately triggers programmed cell death (apoptosis).[1][5]

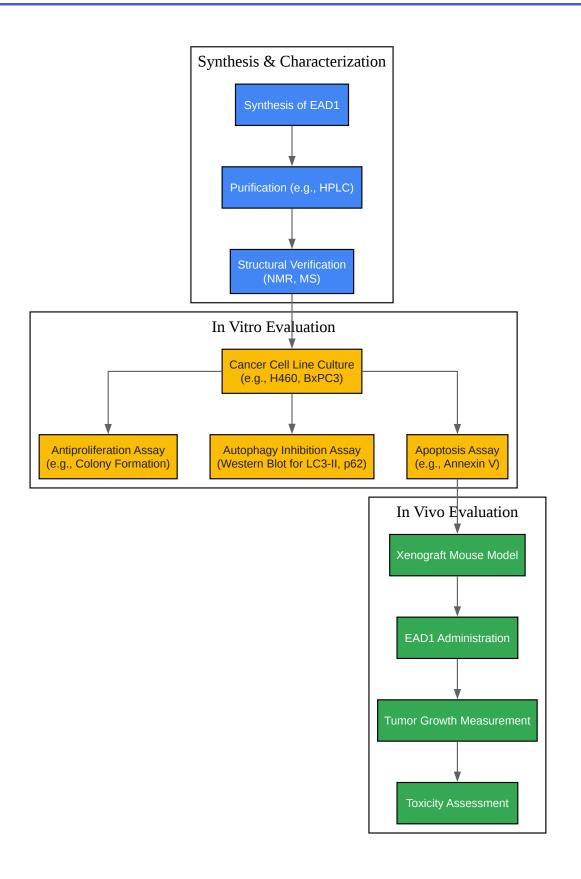
### **Signaling Pathway of Autophagy Inhibition**

The following diagram illustrates the general signaling pathway of autophagy and highlights the stage where **EAD1** and other late-stage inhibitors like chloroquine are believed to act.









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- To cite this document: BenchChem. [EAD1 compound structure and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at:
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